molecular formula C14H6N2O8 B001329 Pyrroloquinoline quinone CAS No. 72909-34-3

Pyrroloquinoline quinone

Cat. No.: B001329
CAS No.: 72909-34-3
M. Wt: 330.21 g/mol
InChI Key: MMXZSJMASHPLLR-UHFFFAOYSA-N
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Description

Pyrroloquinoline quinone, also known as methoxatin, is a redox cofactor and antioxidant. It was first identified as a cofactor for bacterial dehydrogenases in the late 1960s. This compound is found in various foods, including fruits, vegetables, and fermented products. This compound is known for its role in biological processes such as growth, development, and mitochondrial function .

Mechanism of Action

Target of Action

Pyrroloquinoline quinone (PQQ) is a redox cofactor primarily targeting several dehydrogenases . It interacts with quinohemoprotein ethanol dehydrogenase type-1, quinoprotein glucose dehydrogenase B, pyrroloquinoline-quinone synthase, quinoprotein ethanol dehydrogenase, and quinohemoprotein alcohol dehydrogenase ADH IIB . These enzymes play crucial roles in various metabolic processes, including glucose metabolism and alcohol breakdown .

Mode of Action

As a redox cofactor, PQQ catalyzes continuous redox reactions involving the oxidation of various substrates . It is capable of accepting and donating electrons, thereby playing a key role in redox homeostasis . PQQ’s interaction with its target enzymes facilitates these redox reactions, leading to changes in the metabolic processes they govern .

Biochemical Pathways

PQQ is involved in numerous biochemical pathways. It is synthesized via a complex pathway involving the condensation of tyrosine, glutamate, and acetate . This pathway is integral to its role in bacterial redox reactions and growth processes . PQQ also influences the cAMP-responsive element-binding protein (CREB)-peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α) and insulin signaling pathways .

Pharmacokinetics

It is known that pqq can be absorbed by the lower intestinal tract . Its bioavailability is influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The action of PQQ results in a multitude of physiological and biochemical effects. It has been shown to have antioxidant properties, protecting living cells from oxidative damage . PQQ also stimulates growth in both mammals and plants . Furthermore, it has been implicated in neuroprotection, anti-diabetes, and immune enhancement .

Action Environment

The action of PQQ can be influenced by various environmental factors. For instance, its wide distribution in dietary sources, including vegetables and meats, contributes to its presence in human and rat tissues . Moreover, the efficiency of PQQ production can be affected by the lack of in-depth understanding of PQQ biosynthesis and regulation . Future research is needed to fully understand how environmental factors influence PQQ’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Pyrroloquinoline quinone acts as a redox cofactor, a free radical scavenger, and an amine oxidase catalyst . It participates in redox cycling and exhibits antioxidant activity . It can protect against oxidation and enhance immune function . PQQ covalently interacts with different enzymes and the proteins interacting with PQQ were originally termed as quinoproteins .

Cellular Effects

PQQ has numerous effects on cellular and mitochondrial metabolism . It has been reported to have neuroprotective effects, which has been used as a new type of drug for the treatment of neurodegenerative diseases . PQQ has the functions of regulating blood sugar level and reducing blood lipid index . Additionally, PQQ can be easily absorbed by the lower intestinal tract with no toxicity and genotoxicity in oral administration, so PQQ can be taken orally for improving the health status .

Molecular Mechanism

As a redox cofactor, PQQ is capable of catalyzing continuous redox reactions involving oxidation of thiols, riboflavin, ubiquinone, terminal cytochromes, tocopheroxyl radicals, and nicotinamide adenine dinucleotide cofactors . PQQ stimulates the phosphorylation and activation of CREB and enhances PGC-1α expression .

Temporal Effects in Laboratory Settings

PQQ has been shown to have a moderate effect on mitochondrial biogenesis and content, and a metabolic variation in non-diseased retinal ganglion cell-related tissues was identified after PQQ treatment . PQQ is neuroprotective in two models of retinal ganglion cell degeneration .

Dosage Effects in Animal Models

In animal studies, PQQ deficiency increased the plasma glucose level, reduced hepatic mitochondrial content by 20–30%, and elevated plasma lipid levels, while PQQ supplementation reversed the mitochondrial alterations and metabolic impairment and significantly improved the lipid profile in diabetic rats .

Metabolic Pathways

PQQ is a quinone cofactor and is reported to have numerous effects on cellular and mitochondrial metabolism . It has been shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .

Transport and Distribution

The transport and distribution mechanisms of PQQ remain unclear. It is known that PQQ is a ubiquitous molecule that influences a multitude of physiological and biochemical processes and has been established to be beneficial for growth and stress tolerance in both bacteria and higher organisms .

Subcellular Localization

PQQ is initially characterized as a redox cofactor for membrane-bound dehydrogenases in the bacterial system . Subsequently, PQQ was shown to be an antioxidant protecting the living cells from oxidative damage in vivo and the biomolecules from artificially produced reaction oxygen species in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Klebsiella pneumoniae which naturally produce this compound. The chemical synthesis involves multiple steps, including the formation of a tricyclic structure with quinone moieties .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation due to its efficiency and cost-effectiveness. High-yielding strains of bacteria are selected and optimized for maximum production. The fermentation process is followed by extraction and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrroloquinoline quinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox cycling and exhibiting antioxidant activity .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the quinone structure .

Major Products: The major products formed from reactions involving this compound include oxidized and reduced forms of the compound. These products retain the quinone structure and exhibit similar redox properties .

Scientific Research Applications

Pyrroloquinoline quinone has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrroloquinoline quinone is unique due to its combined properties of a redox cofactor, antioxidant, and signaling molecule. Similar compounds include:

Properties

IUPAC Name

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZSJMASHPLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041162
Record name Methoxatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrroloquinoline quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72909-34-3
Record name Pyrroloquinoline quinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72909-34-3
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Record name Methoxatin
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Record name Pyrroloquinoline Quinone
Source DrugBank
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Record name Methoxatin
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Record name 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
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Record name PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID
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Record name Pyrroloquinoline quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of potassium carbonate (about 439 g, 3.18 mol) in water (about 4.5 L), 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid trimethyl ester (about 200 g, 0.53 mol) is added at about 25° C. The reaction mixture is allowed to stir at about 80° C. over a period of about 12 hours. Completion of reaction is monitored by HPLC. Thereafter, the reaction mixture is acidified (pH: 2.0) with 1N hydrochloric acid to precipitate the product [4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid] as dark red solid (about 160 g, 91%). 1H NMR (DMSO-d6, 300 MHz): 7.21 (s, 1H), 8.60 (s, 1H), 13.42 (s, 1H); LC-MS (ESI): 329 (M-H), Purity by HPLC: 98%.
Quantity
439 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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